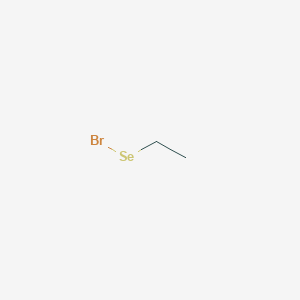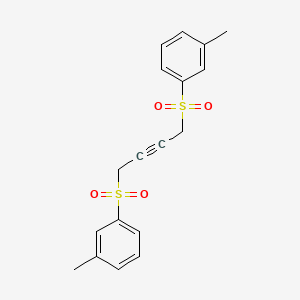
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene): is a chemical compound with the molecular formula C18H18O4S2 It is characterized by the presence of a but-2-yne-1,4-diyldisulfonyl group linking two 3-methylbenzene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) typically involves the reaction of 3-methylbenzenesulfonyl chloride with but-2-yne-1,4-diol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl groups can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The but-2-yne-1,4-diyl linkage provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Propiedades
Número CAS |
56163-35-0 |
|---|---|
Fórmula molecular |
C18H18O4S2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-methyl-3-[4-(3-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-7-5-9-17(13-15)23(19,20)11-3-4-12-24(21,22)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-2H3 |
Clave InChI |
UCFMJIOPPNUQAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
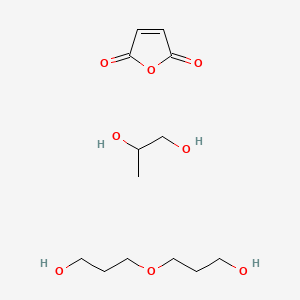
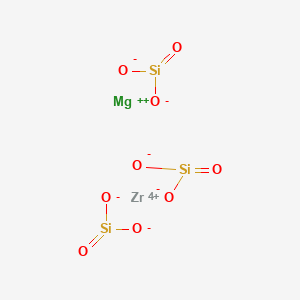
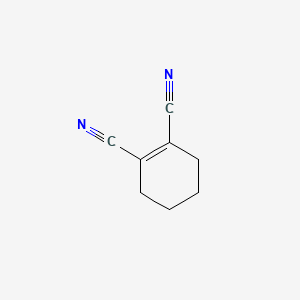
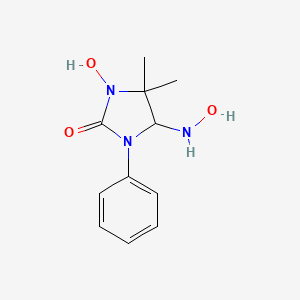
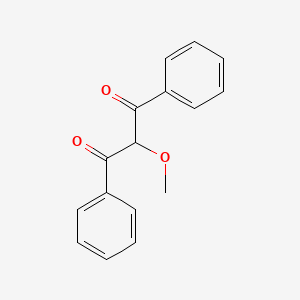


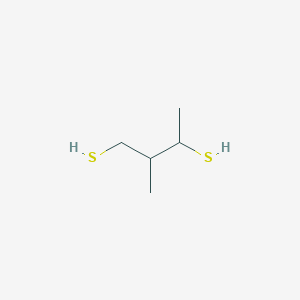
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
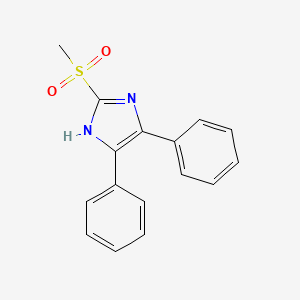
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

